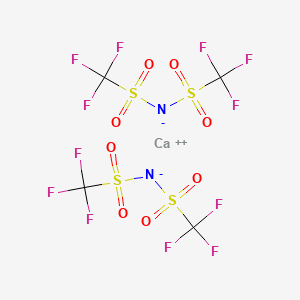

Calcium(II) Bis(trifluoromethanesulfonyl)imide

Übersicht

Beschreibung

Calcium(II) Bis(trifluoromethanesulfonyl)imide, also known as Calcium triflimide (Ca (NTf2)2), is widely employed as a Lewis acid catalyst in organic synthesis . It facilitates a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize .

Molecular Structure Analysis

The molecular formula of Calcium(II) Bis(trifluoromethanesulfonyl)imide is C4CaF12N2O8S4 . Its molecular weight is 600.35 .Chemical Reactions Analysis

Calcium(II) Bis(trifluoromethanesulfonyl)imide is used as a Lewis acid catalyst in organic synthesis . It facilitates a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize . It is also used in the regioselective synthesis of diaryl alkanes by hydroarylation of styrenes with arenes in hexafluoroisopropanol, and in the [3+2]-cycloaddion and cycloisomerization reactions of tertiary propargyl alcohols with acyclic 1,3-diketones .Physical And Chemical Properties Analysis

Calcium(II) Bis(trifluoromethanesulfonyl)imide is a powder with a melting point of over 300°C .Wissenschaftliche Forschungsanwendungen

Complex Compounds in Ionic Liquids

Calcium(II) Bis(trifluoromethanesulfonyl)imide is involved in the formation of homoleptic alkaline earth metal bis(trifluoromethanesulfonyl)imide complex compounds. These compounds are obtained from ionic liquids and exhibit interesting coordination properties. For instance, in the calcium and strontium compounds, the alkaline earth metal is coordinated by four bidentately chelating ligands, forming isolated complexes (Babai & Mudring, 2006).

Solubilizing Metal Oxides

This compound demonstrates the ability to dissolve significant quantities of metal oxides. It shows selective solubility towards various metal oxides, including those of rare earths, uranium(VI), and zinc(II), among others. This characteristic is particularly valuable in the recycling and reusing of these metals (Nockemann et al., 2006).

High Conductivity Molten Salts

Calcium(II) Bis(trifluoromethanesulfonyl)imide plays a role in creating high conductivity molten salts. These salts, which include various cations like ammonium and pyrrolidinium, show reduced melting points and can be molten at room temperature. They are characterized for their properties as ionic liquids, providing insights into their potential application in electrolytes (McFarlane et al., 2000).

Thermodynamic and Transport Properties

Studies focus on understanding the thermodynamic and transport properties of ionic liquids containing Calcium(II) Bis(trifluoromethanesulfonyl)imide. These properties include self-diffusivities, heat capacities, and other volumetric properties, which are essential for applications in areas such as energy storage (Cadena et al., 2006).

Applications in Batteries

This compound is being researched for its potential in improving lithium battery electrolytes. Its stability towards lithium metal electrode and suitable ionic conductivity and lithium transference number make it a promising candidate for advanced lithium batteries (Fernicola et al., 2007).

P-Doping in Carbon Nanotubes

It has been proposed as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes. This application is significant as it maintains high thermal stability and does not affect the transmittance, unlike conventional p-dopants (Kim et al., 2010).

Enhanced Performance in Lithium-Ion Batteries

The compound's role in ionic liquid-based electrolytes for lithium-ion batteries demonstrates exceptional long-life performance. These electrolytes show suitable characteristics like good ionic conductivity and stability, leading to remarkable efficiency and rate-capability in lithium-ion batteries (Elia et al., 2016).

Extraction of Metal Ions

In the field of microfluidics, it is used in liquid-liquid extraction processes for the separation of calcium metal ions. This application takes advantage of its properties to enhance extraction efficiency in microfluidic systems (Marsousi et al., 2019).

Safety And Hazards

Calcium(II) Bis(trifluoromethanesulfonyl)imide is classified as a Skin Corr. 1B hazard, meaning it can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation of dust/mist, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Eigenschaften

IUPAC Name |

calcium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFABOCFDABTAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CaF12N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium(II) Bis(trifluoromethanesulfonyl)imide | |

CAS RN |

165324-09-4 | |

| Record name | Calcium trifluoromethanesulfonimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

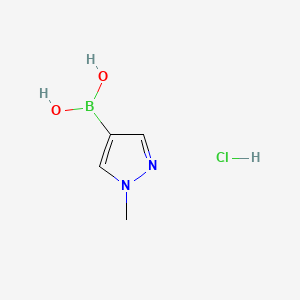

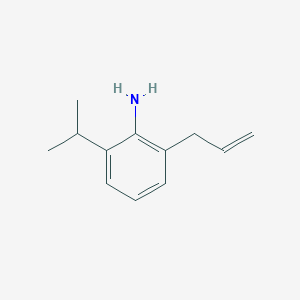

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)

![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)

![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)